4-(Hydroxymethyl)-1-naphthaldehyde
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Overview
Description
4-(Hydroxymethyl)-1-naphthaldehyde is an organic compound that features a naphthalene ring substituted with a hydroxymethyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Hydroxymethyl)-1-naphthaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-(hydroxymethyl)naphthalene using a Vilsmeier-Haack reaction, which employs DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction typically proceeds under mild conditions, yielding the desired aldehyde product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(Carboxymethyl)-1-naphthaldehyde.
Reduction: 4-(Hydroxymethyl)-1-naphthylmethanol.
Substitution: Depending on the nucleophile, various substituted naphthaldehyde derivatives.
Scientific Research Applications
4-(Hydroxymethyl)-1-naphthaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1-naphthaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a naphthalene ring.
4-(Hydroxymethyl)phenylacetic acid: Contains a phenylacetic acid group instead of a naphthalene ring.
4-(Hydroxymethyl)benzaldehyde: Similar structure but with a benzaldehyde moiety.
Uniqueness
4-(Hydroxymethyl)-1-naphthaldehyde is unique due to its naphthalene ring, which imparts distinct electronic and steric properties compared to its benzoic and phenylacetic acid counterparts. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C12H10O2 |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
4-(hydroxymethyl)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-7,14H,8H2 |
InChI Key |
TVTQYGWDKUCAMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CO)C=O |
Origin of Product |
United States |
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